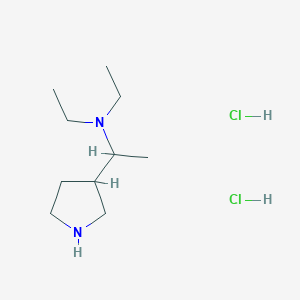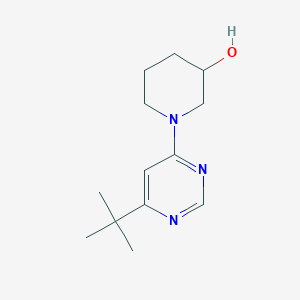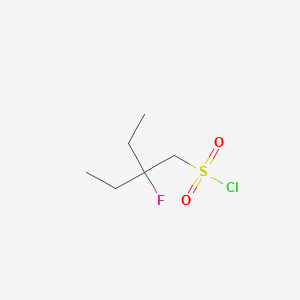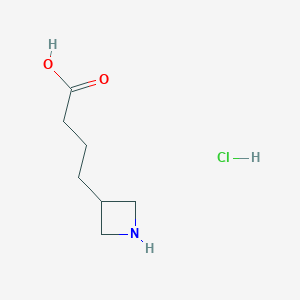
N,N-Diethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride
Übersicht
Beschreibung
N,N-Diethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride, also known as N-ethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride and NEPE, is a synthetic compound that has been used in a variety of research applications. It is a derivative of the naturally occurring neurotransmitter, dopamine, and has been studied for its potential use as a therapeutic agent for the treatment of a variety of neurological disorders. NEPE is a potent agonist of dopamine receptors and has been found to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
NEPE has been studied for its potential use as a therapeutic agent for the treatment of a variety of neurological disorders, such as Parkinson's disease and schizophrenia. It has also been investigated for its potential use in the treatment of depression, anxiety, and addiction. In addition, NEPE has been studied for its potential application in the treatment of Alzheimer's disease, Huntington's disease, and other neurological disorders.
Wirkmechanismus
NEPE is a potent agonist of dopamine receptors and has been found to bind to and activate the dopamine D2 and D3 receptors. It has been found to increase the amount of dopamine released in the brain, which can lead to an increase in the levels of dopamine in the brain. This can lead to an increase in the activity of the dopamine system, which can have a number of beneficial effects on the brain, such as increased alertness, improved concentration, and improved mood.
Biochemical and Physiological Effects
NEPE has been found to have a number of biochemical and physiological effects. It has been found to increase the amount of dopamine released in the brain, which can lead to an increase in the activity of the dopamine system. This can lead to an increase in alertness, improved concentration, and improved mood. In addition, NEPE has been found to reduce the levels of the neurotransmitter, serotonin, which can lead to an increase in anxiety. NEPE has also been found to reduce the levels of the neurotransmitter, norepinephrine, which can lead to an increase in fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
NEPE has a number of advantages and limitations when used in laboratory experiments. On the one hand, it is a potent agonist of dopamine receptors and has been found to increase the amount of dopamine released in the brain. This can be beneficial for studying the effects of dopamine on the brain and behavior. On the other hand, NEPE can be toxic in high doses and can cause side effects such as nausea, vomiting, and headache.
Zukünftige Richtungen
The potential applications of NEPE are still being explored, and there are a number of potential future directions for research. One potential direction is to investigate the use of NEPE as a therapeutic agent for the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Another potential direction is to investigate the use of NEPE as a treatment for depression, anxiety, and addiction. Finally, NEPE could be explored as a potential treatment for Alzheimer's disease and Huntington's disease.
Eigenschaften
IUPAC Name |
N,N-diethyl-1-pyrrolidin-3-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-4-12(5-2)9(3)10-6-7-11-8-10;;/h9-11H,4-8H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJQABJZMDDGQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)C1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-1-(3-pyrrolidinyl)-1-ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(1H-imidazol-1-yl)methyl]oxan-4-ol](/img/structure/B1485930.png)
![1-[(1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485931.png)

![1-Octahydrocyclopenta[c]pyrrol-4-yl-3-pyrrolidinol dihydrochloride](/img/structure/B1485934.png)
![3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride](/img/structure/B1485935.png)

![1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride](/img/structure/B1485937.png)
![5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1485938.png)

![1-[2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol](/img/structure/B1485940.png)
![1-[4-(4-Methoxybenzyloxy)-3-nitrophenyl]ethanone](/img/structure/B1485942.png)
![N,N-Dimethyl-2-azabicyclo[2.2.2]octan-5-amine](/img/structure/B1485948.png)